molecular formula C10H12O3 B13584820 (1S)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-ol

(1S)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-ol

Cat. No.: B13584820
M. Wt: 180.20 g/mol
InChI Key: BWBUOEGIFALLRE-BYDSUWOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethan-1-ol is a chiral alcohol derivative of the 1,4-benzodioxane scaffold. The compound features a fused benzodioxin ring system substituted with a hydroxymethyl group at the 2-position and a chiral center at the ethanol moiety. This configuration may influence its stereochemical interactions in biological systems and synthetic applications.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

(1S)-1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanol

InChI

InChI=1S/C10H12O3/c1-7(11)10-6-12-8-4-2-3-5-9(8)13-10/h2-5,7,10-11H,6H2,1H3/t7-,10?/m0/s1

InChI Key

BWBUOEGIFALLRE-BYDSUWOYSA-N

Isomeric SMILES

C[C@@H](C1COC2=CC=CC=C2O1)O

Canonical SMILES

CC(C1COC2=CC=CC=C2O1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-ol typically involves the following steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Ethan-1-ol Group: The ethan-1-ol group can be introduced via a Grignard reaction where the benzodioxin ring is reacted with ethylene oxide in the presence of a magnesium halide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzodioxin ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for introducing halides.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-ol is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It may act as a modulator of enzyme activity or as a ligand for receptor studies.

Medicine

In medicine, (1S)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-ol is investigated for its potential therapeutic properties. It may have applications in the development of new drugs targeting specific pathways or diseases.

Industry

In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its unique structural properties make it valuable for creating materials with specific characteristics.

Mechanism of Action

The mechanism of action of (1S)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₀H₁₂O₃
  • Molecular Weight : 180.20 g/mol (inferred from the 6-yl isomer in and )
  • Chirality : The (1S)-configuration suggests enantioselective interactions, which could be critical in pharmacological contexts.

The benzodioxin scaffold is known for its stability and versatility in medicinal chemistry, often serving as a core structure in bioactive molecules.

Structural and Functional Group Variations

The biological and chemical properties of benzodioxin derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis:

Compound Name Substituent Position Functional Group Key Properties/Activities References
(1S)-1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethan-1-ol (Target) 2-yl Alcohol (-OH) Likely moderate antioxidant activity; chiral interactions inferred from analogs
(1S)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-ol 6-yl Alcohol (-OH) Antioxidant properties; used as a synthetic building block
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethan-1-amine 5-yl Amine (-NH₂) Distinct chemical reactivity; enhanced biological activity due to amine group
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone 2-yl Ketone (-CO-) Inhibits enzymes (e.g., COX); moderate antioxidant capacity
1-(8-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one 6-yl Ketone (-CO-) Altered reactivity due to methyl group; lower solubility

Key Observations :

  • Positional Isomerism : The 2-yl and 6-yl isomers (e.g., alcohol vs. ketone derivatives) exhibit divergent biological activities. For example, the 6-yl alcohol () shows antioxidant utility, while the 2-yl ketone () demonstrates enzyme inhibition.
  • Functional Groups: The presence of an alcohol group enhances solubility and hydrogen-bonding capacity compared to amine or ketone derivatives.
Enzyme Inhibition:
  • 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone (): Shows significant COX inhibition, attributed to its ketone group enabling active-site binding.
Antioxidant Capacity:
  • The 6-yl alcohol isomer () demonstrates moderate antioxidant activity, likely due to the hydroxyl group’s radical-scavenging ability. The target compound’s 2-yl position may alter this activity due to steric or electronic effects .

Chirality and Stereochemical Impact

The (1S)-configuration of the target compound may confer advantages over racemic mixtures. For instance:

  • Enantioselectivity : Similar chiral alcohols (e.g., (1S)-1-(3,4-dimethylphenyl)ethan-1-ol in ) show enhanced enzyme interactions compared to their (R)-isomers.
  • Pharmacokinetics : Chirality influences metabolic stability and toxicity profiles, as seen in doxazosin derivatives (), where stereochemistry affects receptor binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.